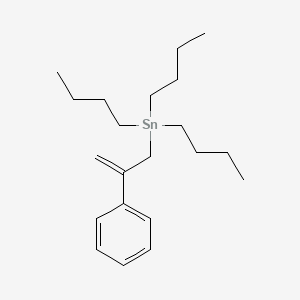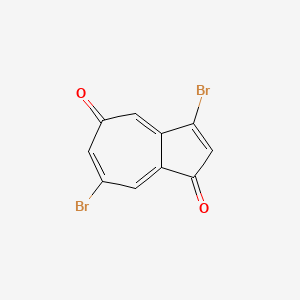
1,5-Azulenedione, 3,7-dibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Azulenedione, 3,7-dibromo- is a chemical compound with the molecular formula C10H4Br2O2 It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color The compound is characterized by the presence of two bromine atoms at the 3 and 7 positions and two ketone groups at the 1 and 5 positions on the azulene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Azulenedione, 3,7-dibromo- typically involves the bromination of 1,5-azulenedione. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 7 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for 1,5-Azulenedione, 3,7-dibromo- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, automated bromine addition systems, and efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Azulenedione, 3,7-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted azulenedione derivatives.
Applications De Recherche Scientifique
1,5-Azulenedione, 3,7-dibromo- has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It may be used in the development of dyes, pigments, and other materials due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 1,5-Azulenedione, 3,7-dibromo- involves its interaction with molecular targets through its bromine and ketone functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific biological context. The compound’s aromatic structure also allows it to participate in π-π stacking interactions, which can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Azulenedione: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
3,7-Dibromoazulene: Lacks the ketone groups, affecting its oxidation and reduction behavior.
1,4-Naphthoquinone: A structurally related compound with different reactivity due to the naphthalene core.
Uniqueness
1,5-Azulenedione, 3,7-dibromo- is unique due to the combination of bromine and ketone functional groups on the azulene ring. This dual functionality allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
161126-14-3 |
|---|---|
Formule moléculaire |
C10H4Br2O2 |
Poids moléculaire |
315.94 g/mol |
Nom IUPAC |
3,7-dibromoazulene-1,5-dione |
InChI |
InChI=1S/C10H4Br2O2/c11-5-1-6(13)3-7-8(2-5)10(14)4-9(7)12/h1-4H |
Clé InChI |
UCMOTAVPWAJINM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=CC1=O)C(=CC2=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




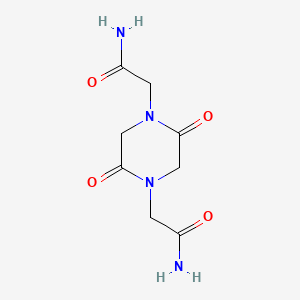

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol](/img/structure/B14263192.png)
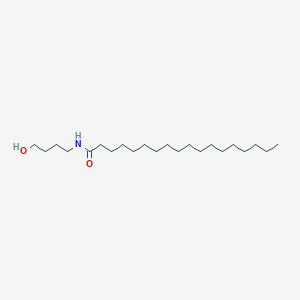
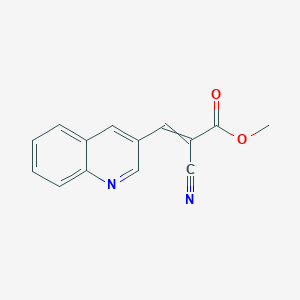
![2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B14263217.png)
![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)
![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
